Trifluoromethanesulfinyl cyanide
Description
Trifluoromethanesulfinyl cyanide (CF₃S(O)CN) is a specialized organosulfur compound that serves as a critical intermediate in synthesizing high-value fluorinated compounds. Its structure comprises a trifluoromethyl group (CF₃) bonded to a sulfinyl moiety (S=O) and a cyanide (CN) group. The compound’s utility lies in its dual electrophilic reactivity: the sulfinyl group facilitates nucleophilic substitutions, while the cyanide group enables nitrile-based coupling or cyclization reactions .
A 2022 patent by Gharda Chemicals Limited emphasizes the importance of synthesizing this compound with high purity (>99%), as impurities in CF₃S(O)CN directly compromise the quality of downstream products, such as pharmaceuticals and agrochemicals. The disclosed method achieves this via a solvent-free, environmentally friendly process, yielding >85% efficiency .
Properties
CAS No. |
61951-27-7 |
|---|---|
Molecular Formula |
C2F3NOS |
Molecular Weight |
143.09 g/mol |
IUPAC Name |
trifluoromethylsulfinylformonitrile |
InChI |
InChI=1S/C2F3NOS/c3-2(4,5)8(7)1-6 |
InChI Key |
OBWBUBFDULJYBV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)S(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethanesulfinyl cyanide can be synthesized through several methods. One common approach involves the chlorination of trifluoromethanesulfonic acid, followed by the reaction with sodium cyanide. Another method includes the oxidation of trifluoromethanesulfonyl chloride with appropriate oxidizing agents . These processes typically require controlled reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and oxidation processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfinyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonyl cyanide.
Reduction: Reduction reactions can convert it into less oxidized sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include trifluoromethanesulfonyl derivatives, sulfinyl compounds, and various substituted cyanides .
Scientific Research Applications
Trifluoromethanesulfinyl cyanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfinyl cyanide involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoromethyl group enhances its reactivity by stabilizing the transition state during chemical reactions. This compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Molecular Formula : CClF₃O₂S vs. CF₃S(O)CN (inferred for sulfinyl cyanide).
- Functional Groups : Sulfonyl (SO₂) and chloride (Cl) vs. sulfinyl (SO) and cyanide (CN).
- Reactivity : CF₃SO₂Cl is a potent electrophile widely used in trifluoromethylation reactions. In contrast, CF₃S(O)CN’s cyanide group enables nucleophilic additions (e.g., forming C–C bonds) .
Inorganic Cyanides (e.g., NaCN, KCN)
- Stability: CF₃S(O)CN is more stable than inorganic cyanides, which readily release toxic HCN in acidic conditions.
- Applications: Inorganic cyanides are used in metallurgy and electroplating, whereas CF₃S(O)CN is reserved for precision organic synthesis .
Physicochemical Properties
Note: Data gaps for CF₃S(O)CN highlight the need for further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
